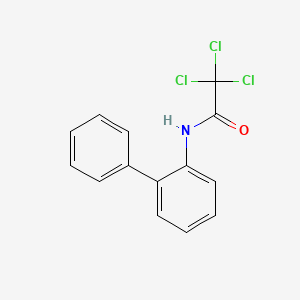
N-2-biphenylyl-2,2,2-trichloroacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-2-biphenylyl-2,2,2-trichloroacetamide (BPT) is a chemical compound that has been widely used in scientific research due to its unique properties. BPT is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 326.65 g/mol. It is a potent inhibitor of protein synthesis and has been studied extensively for its potential therapeutic applications.
作用機序
N-2-biphenylyl-2,2,2-trichloroacetamide inhibits protein synthesis by binding to the peptidyl transferase center of the ribosome, which is responsible for catalyzing the formation of peptide bonds between amino acids during protein synthesis. N-2-biphenylyl-2,2,2-trichloroacetamide binds to the ribosome with high affinity and prevents the formation of peptide bonds, thereby inhibiting protein synthesis.
Biochemical and Physiological Effects:
N-2-biphenylyl-2,2,2-trichloroacetamide has been shown to have potent antibacterial and antifungal activity in vitro. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. N-2-biphenylyl-2,2,2-trichloroacetamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, N-2-biphenylyl-2,2,2-trichloroacetamide has been shown to have anti-inflammatory and immunomodulatory effects.
実験室実験の利点と制限
One of the main advantages of using N-2-biphenylyl-2,2,2-trichloroacetamide in lab experiments is its potent inhibitory effect on protein synthesis. This allows researchers to study the role of protein synthesis in various cellular processes and to investigate the mechanism of action of various antibiotics. However, one limitation of using N-2-biphenylyl-2,2,2-trichloroacetamide is its potential toxicity. N-2-biphenylyl-2,2,2-trichloroacetamide has been shown to have cytotoxic effects in some cell lines, and caution should be exercised when handling and using this compound.
将来の方向性
There are several future directions for the study of N-2-biphenylyl-2,2,2-trichloroacetamide. One area of research is the development of new analogs of N-2-biphenylyl-2,2,2-trichloroacetamide with improved therapeutic properties. Another area of research is the investigation of the role of N-2-biphenylyl-2,2,2-trichloroacetamide in various cellular processes, including cell signaling and gene expression. Finally, the use of N-2-biphenylyl-2,2,2-trichloroacetamide as a tool to study the mechanism of action of various antibiotics and to investigate the development of antibiotic resistance is an important area of research.
合成法
N-2-biphenylyl-2,2,2-trichloroacetamide can be synthesized using various methods, including the reaction of 2-biphenylamine with trichloroacetyl chloride in the presence of a base such as triethylamine. The reaction occurs at room temperature and produces N-2-biphenylyl-2,2,2-trichloroacetamide as a white crystalline solid with a yield of up to 90%. Other methods of synthesis include the reaction of 2-biphenylamine with trichloroacetic acid in the presence of a base, or the reaction of 2-biphenylcarboxylic acid with thionyl chloride followed by reaction with ammonia.
科学的研究の応用
N-2-biphenylyl-2,2,2-trichloroacetamide has been widely used in scientific research due to its potent inhibitory effect on protein synthesis. It has been used to study the mechanism of action of various antibiotics and to investigate the role of protein synthesis in various cellular processes. N-2-biphenylyl-2,2,2-trichloroacetamide has also been studied for its potential therapeutic applications, including its use as an anticancer agent and as a treatment for bacterial infections.
特性
IUPAC Name |
2,2,2-trichloro-N-(2-phenylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3NO/c15-14(16,17)13(19)18-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJEGBXZPEHISLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{2-[(isopropylamino)carbonyl]phenyl}-3,4-dimethoxybenzamide](/img/structure/B5745122.png)
![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5745130.png)
![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(tert-butyl)acetamide](/img/structure/B5745140.png)
![4-[(4-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid](/img/structure/B5745146.png)
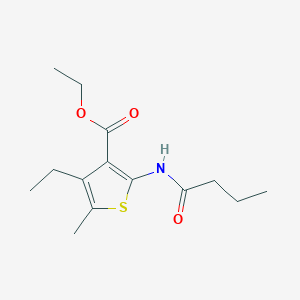
![N-[4-(benzyloxy)phenyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B5745158.png)

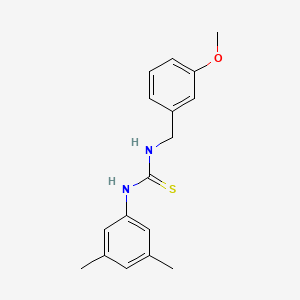
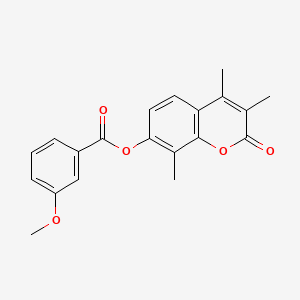
![N-(2-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5745179.png)
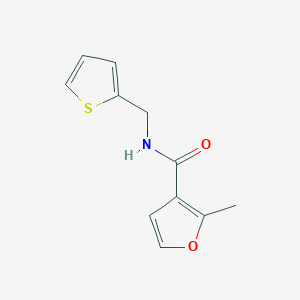
![2-{[2-(methylthio)-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B5745195.png)